(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C40H38N2O4 and its molecular weight is 610,78 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that fmoc-modified amino acids and short peptides have eminent self-assembly features . They show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
Mode of Action
The mode of action of FMOC-ORN(MTT)-OH involves the self-assembly of Fmoc-modified amino acids and short peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This self-assembly is a kinetically rapid and thermodynamically rigid process .
Biochemical Pathways
The self-assembly of fmoc-modified amino acids and short peptides can potentially influence various biochemical processes .
Pharmacokinetics
The compound’s self-assembly features and hydrophobicity may influence its bioavailability .
Result of Action
The self-assembly of fmoc-modified amino acids and short peptides can potentially influence various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of FMOC-ORN(MTT)-OH. For example, the presence of certain halogens can exert a strong influence on the self-assembly of Fmoc-modified peptides .
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid, also known by its CAS number 198545-20-9, is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Features
The compound features several notable structural components:
- Fluorenyl Group : Enhances hydrophobic interactions and cellular uptake.
- Methoxycarbonyl Group : Provides stability and influences solubility.
- Diphenyl(p-tolyl)methyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorenyl moiety facilitates binding to hydrophobic pockets within proteins, while the methoxycarbonyl group can engage in hydrogen bonding. Such interactions may modulate the activity of target proteins, resulting in various biological effects.
1. Antitumor Activity
Research indicates that compounds with similar structural characteristics exhibit significant antitumor properties. The fluorenyl structure is known for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. Studies have shown that modifications in side chains can enhance antiproliferative activity against various cancer cell lines .
2. Antimicrobial Properties
The fluorenone derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi. For instance, compounds derived from fluorenone have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on similar compounds indicate potential inhibition of enoyl-ACP reductase (InhA), an enzyme critical for bacterial fatty acid synthesis .
Study 1: Antitumor Efficacy
A study examined the antiproliferative effects of fluorenone derivatives on human cancer cell lines. It was found that the introduction of longer alkyl chains significantly increased cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of a series of fluorenone derivatives against both planktonic and biofilm states of bacteria. Results showed that certain electron-withdrawing groups enhanced antimicrobial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
9-Fluorenone | Fluorenyl backbone | Antimicrobial |
Tilorone | Fluorenyl derivative | Antiviral |
Benfluron | Fluorenyl derivative | Antineoplastic |
This table highlights how this compound compares with other fluorenone derivatives in terms of biological activity.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N2O4/c1-28-22-24-31(25-23-28)40(29-13-4-2-5-14-29,30-15-6-3-7-16-30)41-26-12-21-37(38(43)44)42-39(45)46-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYSGISHZIBOJC-QNGWXLTQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.